[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitrobenzoxadiazole moiety, which imparts fluorescence, making it useful in various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the nitrobenzoxadiazole moiety: This is achieved through nitration and subsequent cyclization reactions.
Attachment of the octadec-4-enyl chain: This involves a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Introduction of the phosphate group: This step typically involves phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The amino and hydroxyl groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoxadiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxyl group can produce a ketone or aldehyde.
Scientific Research Applications
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in imaging studies to track cellular processes and monitor the uptake of molecules in live cells.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in targeted drug delivery systems.
Industry: Utilized in the development of biosensors and other analytical devices due to its fluorescent properties.
Mechanism of Action
The mechanism of action of [(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins, nucleic acids, and other biomolecules, allowing it to be used as a probe in various assays.
Pathways Involved: It can participate in signaling pathways related to cellular uptake and metabolism, making it useful in studying these processes.
Comparison with Similar Compounds
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific structural features and fluorescent properties. Similar compounds include:
2-NBDG (2-deoxy-2-[7-nitro-2,1,3-benzoxadiazol-4-yl]amino-D-glucose): Used as a glucose analog in cellular uptake studies.
6-NBDG (6-deoxy-6-[7-nitro-2,1,3-benzoxadiazol-4-yl]amino-D-glucose): Another glucose analog with similar applications.
NBD-PC (1-palmitoyl-2-[7-nitro-2,1,3-benzoxadiazol-4-yl]amino-hexadecanoyl-sn-glycero-3-phosphocholine): Used in lipid studies and membrane research.
These compounds share the nitrobenzoxadiazole moiety, which imparts fluorescence, but differ in their specific functional groups and applications.
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Amino Group : Contributes to its reactivity and interaction with biological targets.
- Hydroxy Group : Potentially involved in hydrogen bonding and solubility.
- Nitrobenzoxadiazol Moiety : Known for fluorescence properties, which can be exploited in biological imaging.
- Phosphate Group : Imparts polarity and enhances solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The amino and phosphate groups may interfere with enzyme-substrate interactions.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis through its interaction with specific receptors.
- Fluorescent Properties : The nitrobenzoxadiazol group allows for tracking within cellular environments, facilitating studies on cellular uptake and localization.
1. Cytotoxicity Assays
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |
MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |
A549 (Lung) | 25 | Disruption of mitochondrial function |
These results indicate a promising potential for therapeutic applications in oncology.
2. Antimicrobial Activity
Research has also explored the antimicrobial properties of the compound against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
Candida albicans | 5 µg/mL |
The compound demonstrated significant inhibitory effects, suggesting a role as a potential antimicrobial agent.
Pharmacokinetics
Studies indicate that the compound has favorable pharmacokinetic properties, including:
- Solubility : High solubility in physiological buffers enhances bioavailability.
- Stability : The phosphate group contributes to stability under physiological conditions.
Toxicological Assessment
Toxicological evaluations reveal that while the compound exhibits potent biological activity, it also presents certain toxicity concerns:
- Acute Toxicity : Observed in high-dose studies with signs of lethargy and respiratory distress in animal models.
- Chronic Effects : Long-term exposure studies are necessary to fully understand the implications on human health.
Properties
Molecular Formula |
C29H51N6O8P |
---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H51N6O8P/c1-35(2,3)21-22-41-44(39,40)42-23-24(30)27(36)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-31-25-18-19-26(34(37)38)29-28(25)32-43-33-29/h15,17-19,24,27,31,36H,4-14,16,20-23,30H2,1-3H3/b17-15+ |
InChI Key |
CWOUDMPUCLFRKA-BMRADRMJSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(C(/C=C/CCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(C(C=CCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N |
Origin of Product |
United States |
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